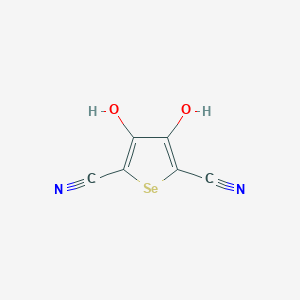
3,4-Dihydroxyselenophene-2,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxyselenophene-2,5-dicarbonitrile is an organoselenium compound with the molecular formula C₆H₂N₂O₂Se. It is characterized by the presence of two hydroxyl groups and two cyano groups attached to a selenophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxyselenophene-2,5-dicarbonitrile typically involves the reaction of selenophene derivatives with appropriate reagents to introduce the hydroxyl and cyano groups. One common method is the reaction of 3,4-dihydroxy-2,5-dibromoselenophene with copper cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxyselenophene-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Formation of selenophene-2,5-dicarbonitrile-3,4-dione.
Reduction: Formation of 3,4-diaminoselenophene-2,5-dicarbonitrile.
Substitution: Formation of various substituted selenophenes depending on the nucleophile used.
Scientific Research Applications
3,4-Dihydroxyselenophene-2,5-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant and anticancer properties due to the presence of selenium.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxyselenophene-2,5-dicarbonitrile involves its interaction with biological molecules through its hydroxyl and cyano groups. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, the cyano groups can interact with enzymes and proteins, potentially inhibiting their activity and leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxythiophene-2,5-dicarbonitrile: Similar structure but contains sulfur instead of selenium.
3,4-Dihydroxyfuran-2,5-dicarbonitrile: Similar structure but contains oxygen instead of selenium.
3,4-Dihydroxybenzene-2,5-dicarbonitrile: Similar structure but contains a benzene ring instead of a selenophene ring.
Uniqueness
3,4-Dihydroxyselenophene-2,5-dicarbonitrile is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their antioxidant activity and potential therapeutic applications, making this compound particularly valuable in medicinal chemistry .
Properties
CAS No. |
610307-67-0 |
|---|---|
Molecular Formula |
C6H2N2O2Se |
Molecular Weight |
213.06 g/mol |
IUPAC Name |
3,4-dihydroxyselenophene-2,5-dicarbonitrile |
InChI |
InChI=1S/C6H2N2O2Se/c7-1-3-5(9)6(10)4(2-8)11-3/h9-10H |
InChI Key |
KVANLZQJJPOTSZ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C([Se]1)C#N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B15165396.png)

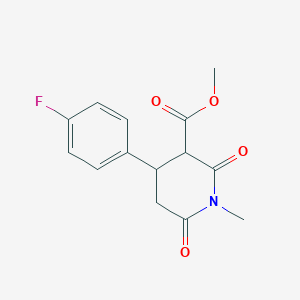
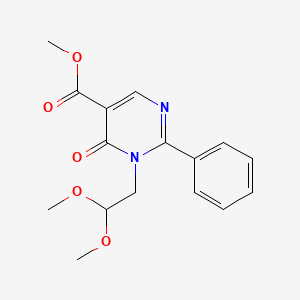
![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
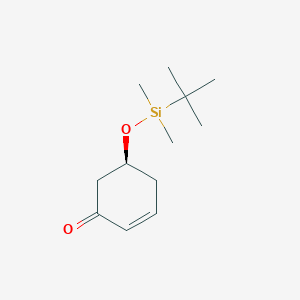
![2-amino-5-hydroxy-4-(4-methoxyphenyl)-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165440.png)
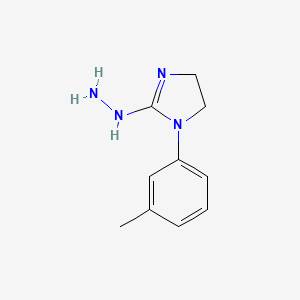
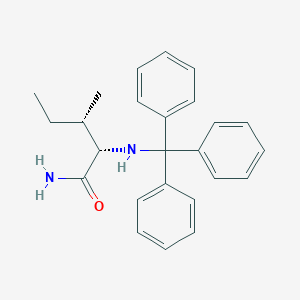
![(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol](/img/structure/B15165459.png)
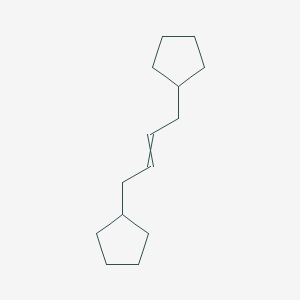
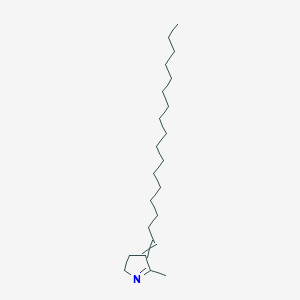
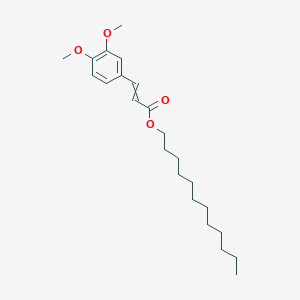
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B15165488.png)
